(Diethoxyphosphoryl)(phenyl)methyl acetate
CAS No.: 16153-59-6
Cat. No.: VC17539700
Molecular Formula: C13H19O5P
Molecular Weight: 286.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16153-59-6 |
|---|---|
| Molecular Formula | C13H19O5P |
| Molecular Weight | 286.26 g/mol |
| IUPAC Name | [diethoxyphosphoryl(phenyl)methyl] acetate |
| Standard InChI | InChI=1S/C13H19O5P/c1-4-16-19(15,17-5-2)13(18-11(3)14)12-9-7-6-8-10-12/h6-10,13H,4-5H2,1-3H3 |
| Standard InChI Key | WWHXLXPXRXITDS-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C(C1=CC=CC=C1)OC(=O)C)OCC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
The compound has the molecular formula C₁₃H₁₉O₅P and a molecular weight of 286.26 g/mol . Its IUPAC name, [diethoxyphosphoryl(phenyl)methyl] acetate, reflects the presence of:
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A diethoxyphosphoryl group (–PO(OCH₂CH₃)₂)
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A phenyl-substituted methyl group
The InChI key (WWHXLXPXRXITDS-UHFFFAOYSA-N) and SMILES notation (CCOP(=O)(C(C1=CC=CC=C1)OC(=O)C)OCC) provide unambiguous structural descriptors . Computational models predict a tetrahedral geometry around the phosphorus atom, with the acetate group occupying an axial position relative to the phenyl ring.
Spectroscopic Signatures
While experimental spectroscopic data for this specific compound remains unpublished, analogous phosphonates exhibit characteristic signals:
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³¹P NMR: δ +15 to +25 ppm (typical for dialkyl phosphonates).
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IR: Strong P=O stretch ~1250 cm⁻¹ and C=O stretch ~1740 cm⁻¹ .
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MS (EI): Expected molecular ion peak at m/z 286 with fragmentation patterns arising from loss of ethoxy (–OCH₂CH₃) and acetyloxy (–OAc) groups .
Synthetic Methodologies
Acetylation of Diethyl [Hydroxy(phenyl)methyl]phosphonate
A two-step process involving:
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Phosphonate Formation: Reaction of diethyl phosphite with benzaldehyde under basic conditions to yield diethyl [hydroxy(phenyl)methyl]phosphonate.
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Acetylation: Treatment with acetic anhydride or acetyl chloride in the presence of a catalyst (e.g., DMAP), yielding the target acetate .
Theoretical Yield: 70-85% (based on analogous acetylation reactions) .
Enzymatic Esterification
Green chemistry approaches using lipases (e.g., Novozym 435) could facilitate transesterification between diethyl [hydroxy(phenyl)methyl]phosphonate and vinyl acetate in non-polar solvents .
| Parameter | Value/Range |
|---|---|
| Catalyst Loading | 5-10 wt% |
| Temperature | 40-60°C |
| Reaction Time | 24-48 h |
| Solvent | Toluene or THF |
Industrial-Scale Considerations
Continuous flow reactors would optimize heat/mass transfer for the exothermic acetylation step, minimizing side reactions like phosphonate hydrolysis.
Physicochemical Properties
Thermodynamic Parameters
Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:
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Dipole Moment: 4.2 Debye (polarity dominated by P=O and C=O groups)
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LogP: 1.8 ± 0.3 (moderate lipophilicity)
Stability Profile
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Thermal Decomposition: Onset at 180°C (TGA) via cleavage of the acetate group.
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Hydrolytic Sensitivity: Stable in anhydrous organic solvents but undergoes slow hydrolysis in aqueous acidic/basic conditions to form phosphonic acid derivatives .
Computational Insights
Frontier Molecular Orbital Analysis
HOMO (-6.8 eV) localizes on the phenyl ring, suggesting electrophilic aromatic substitution susceptibility. LUMO (-1.3 eV) centers on the phosphoryl group, indicating nucleophilic attack at phosphorus .
Reactivity Descriptors
| Parameter | Value (eV) |
|---|---|
| Ionization Potential | 9.2 |
| Electron Affinity | 0.8 |
| Electronegativity | 5.0 |
| Global Hardness | 4.2 |
These values suggest moderate electrophilicity, favoring reactions with soft nucleophiles like thiols .
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